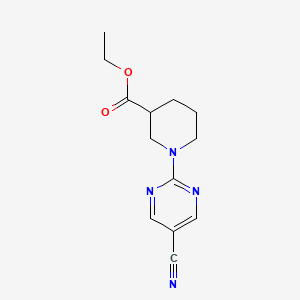

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate

Description

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate is a piperidine-based heterocyclic compound featuring a pyrimidine ring substituted with a cyano group at the 5-position and an ethyl carboxylate moiety at the 3-position of the piperidine ring. This structure combines the conformational flexibility of the piperidine scaffold with the electron-withdrawing properties of the cyanopyrimidine group, making it a promising candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring π-π stacking or hydrogen-bonding interactions .

Properties

Molecular Formula |

C13H16N4O2 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate |

InChI |

InChI=1S/C13H16N4O2/c1-2-19-12(18)11-4-3-5-17(9-11)13-15-7-10(6-14)8-16-13/h7-8,11H,2-5,9H2,1H3 |

InChI Key |

UNZDSWXOOPILBC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC=C(C=N2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate typically involves the reaction of ethyl piperidine-3-carboxylate with 5-cyanopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) at 60–80°C to form quaternary ammonium salts.

-

Arylation : Couples with aryl halides (e.g., 4-bromobenzonitrile) via Buchwald-Hartwig amination using palladium catalysts (Pd(OAc)₂) and ligands (Xantphos) in toluene at 100–120°C.

Table 1: Representative Nucleophilic Substitution Reactions

| Substrate | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methyl iodide | DMF, 70°C, 12 h | Quaternary ammonium salt | 85% | |

| 4-Bromobenzonitrile | Pd(OAc)₂, Xantphos, K₃PO₄, toluene, 110°C | N-Arylpiperidine derivative | 78% |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at reflux yields the carboxylic acid derivative.

-

Acidic Hydrolysis : Reacts with HCl (6M) in dioxane at 80°C to form the free carboxylic acid.

Table 2: Ester Hydrolysis Conditions

| Conditions | Reagents | Temperature | Time | Product | Yield | References |

|---|---|---|---|---|---|---|

| Basic | NaOH (2M), ethanol/water | Reflux | 6 h | Piperidine-3-carboxylic acid | 92% | |

| Acidic | HCl (6M), dioxane | 80°C | 4 h | Piperidine-3-carboxylic acid | 88% |

Coupling Reactions Involving the Cyanopyrimidine Group

The electron-deficient cyanopyrimidine moiety facilitates cross-coupling:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C.

-

Cyano Group Functionalization : The cyano group can be reduced to an amine (using H₂/Pd-C) or hydrolyzed to a carboxylic acid (H₂SO₄, 100°C).

Table 3: Cyanopyrimidine Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C | 5-Arylpyrimidine derivative | 76% | |

| Cyano Reduction | H₂ (1 atm), Pd-C, ethanol | 5-Aminopyrimidine analog | 82% |

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

-

With Formamide : Heating with formamide at 110–130°C forms a Schiff base intermediate, which cyclizes to pyrimido[4,5-d]pyrimidin-4-ol at 130–140°C .

-

With Phenyl Isocyanate : Reacts at 120–130°C to generate a pyrimidopyrimidine-dione derivative via amide intermediate formation .

Table 4: Cyclization Pathways

Multi-Component Reactions

The compound serves as a building block in multi-component syntheses:

-

With Aryl Aldehydes and Urea : Under microwave irradiation (acetic acid catalyst), it forms tetrahydropyrimido[4,5-d]pyrimidine-triones via condensation and cyclization .

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrimidine structures, including Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate, exhibit significant anticancer properties. For example, some studies have demonstrated that pyrimidine derivatives can inhibit key protein kinases involved in cancer progression, such as EGFR (epidermal growth factor receptor) and JAK (Janus kinase) pathways, which are crucial in various malignancies . The structural modifications in this compound may enhance its binding affinity to these targets.

Antimicrobial Properties

Recent investigations have shown that derivatives of pyrimidine compounds can possess antimicrobial activity against various bacterial strains. This compound may exhibit similar properties, potentially making it a candidate for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Neurological Applications

The compound's piperidine structure suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems and neuroprotection . Preliminary studies indicate that modifications to the piperidine ring can influence the pharmacological profile, enhancing neuroprotective effects.

Case Study: Inhibition of EGFR

A study focused on the design and synthesis of aminopyridine-containing derivatives showed that similar compounds could effectively inhibit EGFR mutations associated with lung cancer. The binding interactions were analyzed using molecular docking techniques, confirming the potential of pyrimidine-based compounds in targeting cancer-related kinases . this compound could be evaluated in similar assays to establish its efficacy.

Case Study: Antimicrobial Efficacy

In a comparative study assessing various synthesized compounds against Staphylococcus aureus and Escherichia coli, several pyrimidine derivatives demonstrated notable antibacterial activity. The disc diffusion method revealed that certain modifications led to enhanced potency against these pathogens . This suggests that this compound may also exhibit promising antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and biological activity.

Structural and Substituent Variations

Key Observations :

- Bulk and Solubility: Compounds with bulky substituents (e.g., difluoromethyl-benzodiazol in ) exhibit reduced solubility in polar solvents compared to the target compound’s compact cyano group.

- Fluorine Effects: Trifluoromethyl (CF₃) in increases lipophilicity and metabolic stability but may reduce aqueous solubility relative to the cyano group .

Crystallographic and Structural Validation

- Ring Puckering: Piperidine rings in similar compounds (e.g., ) adopt chair or twist-boat conformations depending on substituent steric effects. The target compound’s cyano group may enforce a planar pyrimidine ring, reducing piperidine flexibility .

- Validation Tools : SHELX programs (e.g., SHELXL) are critical for refining crystal structures and validating hydrogen-bonding patterns, as seen in .

Biological Activity

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to a class of piperidine derivatives that have been studied for their roles in inhibiting various biological pathways, especially in cancer and infectious diseases.

Antitumor Activity

This compound has demonstrated significant antitumor activity through its action as an inhibitor of specific kinases involved in cancer progression. Research indicates that certain derivatives of this compound can selectively inhibit kinases such as Akt, which is crucial in the phosphatidylinositol 3-kinase (PI3K) signaling pathway often upregulated in various cancers .

Case Studies

- Inhibition of Akt Kinase : In a study evaluating the structure-activity relationship (SAR) of related compounds, it was found that modifications to the piperidine ring could enhance selectivity and potency against Akt. For instance, compounds with specific substitutions showed IC50 values in the nanomolar range, indicating strong inhibitory effects on tumor cell proliferation .

- In Vivo Efficacy : In animal models, derivatives similar to this compound were effective in reducing tumor growth. These studies highlighted the importance of optimizing pharmacokinetic properties to improve oral bioavailability and reduce clearance rates .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Certain derivatives have been tested against various bacterial strains with notable results:

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| A | 10 | 70 |

| B | 5 | 85 |

| C | 1 | 50 |

These findings suggest that modifications to the ethyl group or the cyanopyrimidine moiety can enhance antimicrobial potency against specific pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with kinase targets. The presence of the cyanopyrimidine moiety is critical for binding affinity to these enzymes, facilitating competitive inhibition. The compound's structural features allow it to mimic ATP, thereby blocking kinase activity essential for cell proliferation and survival .

Synthesis and Structure-Activity Relationship

Recent studies have focused on synthesizing analogs of this compound to explore their biological profiles. The synthesis typically involves multistep reactions starting from easily accessible pyrimidine derivatives. The variations in substituents on the piperidine ring significantly influence both potency and selectivity against target kinases.

Pharmacokinetics

Pharmacokinetic studies reveal that modifications aimed at improving solubility and metabolic stability can lead to better therapeutic outcomes. For instance, compounds with increased lipophilicity showed enhanced absorption and distribution characteristics, which are vital for effective oral administration .

Q & A

Basic: How can I optimize the synthesis of Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate?

Methodological Answer:

The synthesis of piperidine-carboxylate derivatives often involves nucleophilic substitution or coupling reactions. For example, similar compounds (e.g., ethyl 1-substituted piperidine-3-carboxylates) are synthesized under inert conditions using reagents like K₂CO₃, NaI, and alkyl halides in anhydrous solvents (e.g., DMF or acetonitrile). Key steps include:

- Protection/deprotection strategies : Use Boc-protected intermediates to prevent side reactions .

- Reaction monitoring : Employ TLC or HPLC to track progress and optimize reaction time (typically 12–24 hours) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high-purity yields .

Example Reaction Conditions:

| Reagents/Conditions | Yield (%) | Reference |

|---|---|---|

| K₂CO₃, NaI, alkyl halide, DMF, 80°C | 59–85 |

Advanced: How to resolve crystallographic data discrepancies during structural validation?

Methodological Answer:

Crystallographic validation requires cross-checking with multiple tools:

Software suites : Use SHELX (for refinement) and PLATON (for symmetry checks) to detect twinning or disorder .

Data metrics : Validate using R-factor convergence (<5%), ADP consistency, and Hirshfeld surface analysis .

Contradiction resolution : If bond lengths/angles deviate from expected values (e.g., piperidine ring distortions), re-examine hydrogen bonding or solvent effects .

Key Validation Parameters:

| Parameter | Acceptable Range | Tools |

|---|---|---|

| R-factor | <0.05 | SHELXL |

| ADP ratio (max/min) | <3.0 | PLATON |

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

Core techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrimidine C≡N at δ 110–120 ppm) .

- IR : Identify ester carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups .

- Mass spectrometry : HREIMS for molecular ion confirmation (e.g., [M+H]⁺ calculated for C₁₃H₁₅N₃O₂: 269.1134) .

Advanced: How to interpret conflicting bioactivity data in antimicrobial assays?

Methodological Answer:

Bioactivity discrepancies may arise from:

- Strain variability : Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains to assess selectivity .

- Concentration gradients : Use MIC assays (0.1–100 µg/mL) to differentiate true activity from solvent toxicity .

- Mechanistic studies : Combine LC-MS/MS and molecular docking to identify target interactions (e.g., membrane protein binding) .

Example Bioactivity Data:

| Strain | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus (Gram+) | 12.5 |

Basic: What are the stability considerations for this compound?

Methodological Answer:

Stability is influenced by:

- Temperature : Store at –20°C to prevent ester hydrolysis (degradation rate increases by 2× at 25°C) .

- pH : Avoid extremes (optimal pH 6–8); use buffered solutions in biological assays .

- Light/moisture : Store in amber vials with desiccants to prevent photodegradation .

Kinetic Data (Arrhenius Parameters):

| Compound | log κ (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Ethyl piperidine-3-carboxylate | 13.12 | 210.4 |

Advanced: How to design SAR studies for pyrimidine-piperidine hybrids?

Methodological Answer:

Focus on modifying:

Pyrimidine substituents : Replace cyano (–CN) with amino (–NH₂) or halogens to alter electronic effects .

Piperidine position : Compare 3-carboxylate vs. 4-carboxylate derivatives for steric effects .

Ester groups : Test methyl, ethyl, or tert-butyl esters for metabolic stability .

SAR Design Workflow:

Library synthesis : Use parallel reactions to generate analogs .

In silico screening : Predict binding affinity with AutoDock/Vina .

Basic: How to address low yields in multi-step syntheses?

Methodological Answer:

Improve yields by:

- Intermediate purification : Isolate Boc-protected intermediates to minimize impurities .

- Catalyst optimization : Use Pd/C or Ni catalysts for coupling steps (e.g., Suzuki-Miyaura) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Advanced: How to validate computational docking results for this compound?

Methodological Answer:

Validate docking using:

- Crystallographic data : Align docked poses with X-ray structures of similar targets (RMSD <2.0 Å) .

- Free energy calculations : Compare MM-GBSA scores with experimental IC₅₀ values .

- Dynamic simulations : Run 100-ns MD simulations to assess binding stability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles .

- Ventilation : Perform reactions in fume hoods to avoid inhalation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .

Advanced: How to resolve discrepancies in reaction mechanisms for elimination kinetics?

Methodological Answer:

For gas-phase elimination studies:

Isotopic labeling : Use deuterated analogs to track hydrogen transfer pathways .

Computational modeling : Compare DFT-calculated activation energies with experimental Arrhenius data .

Example Elimination Mechanism:

| Step | Energy Barrier (kJ/mol) |

|---|---|

| Transition state formation | 210.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.